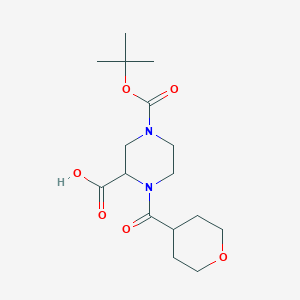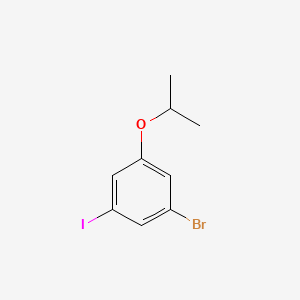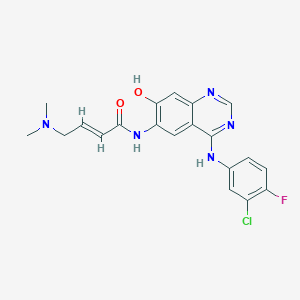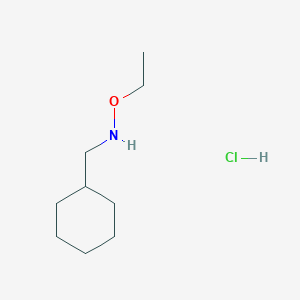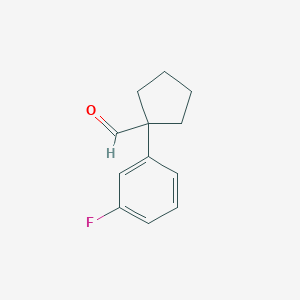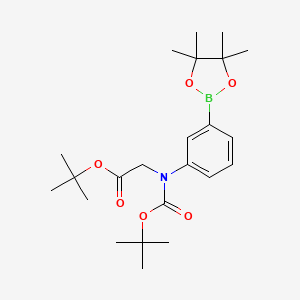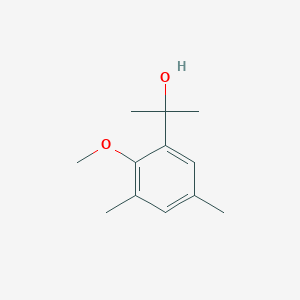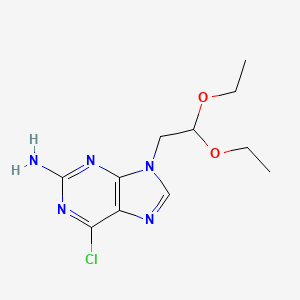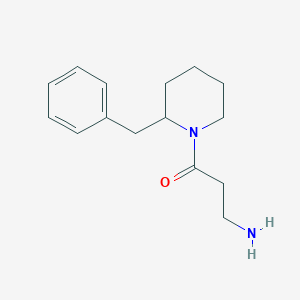
3-Amino-1-(2-benzylpiperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(2-benzylpiperidin-1-yl)propan-1-one is a chemical compound with a complex structure that includes an amino group, a benzyl group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-benzylpiperidin-1-yl)propan-1-one typically involves the reaction of 2-benzylpiperidine with a suitable aminating agent. One common method is the reductive amination of 2-benzylpiperidine with 3-aminopropanal under hydrogenation conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and hydrogen flow rate is crucial for optimizing yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(2-benzylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
3-Amino-1-(2-benzylpiperidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(2-benzylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(piperidin-1-yl)propan-1-one: Lacks the benzyl group, which may result in different chemical and biological properties.
1-Benzylpiperidin-4-ylamine: Similar structure but with different functional groups, leading to variations in reactivity and applications.
Uniqueness
3-Amino-1-(2-benzylpiperidin-1-yl)propan-1-one is unique due to the presence of both the benzyl and piperidine moieties, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .
Propiedades
Fórmula molecular |
C15H22N2O |
|---|---|
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
3-amino-1-(2-benzylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C15H22N2O/c16-10-9-15(18)17-11-5-4-8-14(17)12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12,16H2 |
Clave InChI |
BHLPMMFIVFHOTA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)CC2=CC=CC=C2)C(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


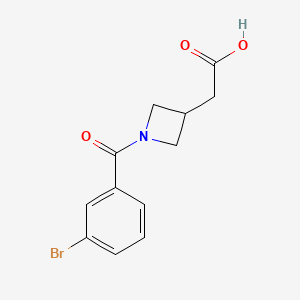
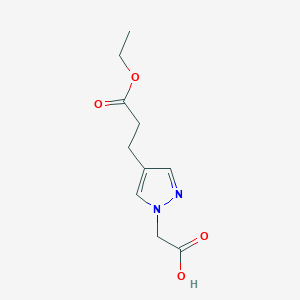
![2-(2-fluorophenyl)-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B14766518.png)
